Conformational Torsion Angle Preference: Gauche (±60°) cis-ACHC vs. Anti (~180°) trans-ACHC Defines Peptide Secondary Structure
cis-ACHC residues adopt two specific gauche conformations with Cα–Cβ torsion angles of approximately +60° and −60°, as determined by 2D NMR and X-ray crystallography of cis-ACHC oligomers [1]. In contrast, trans-ACHC residues favor an anti conformation (~180°) that promotes 14-helix formation in β-peptide oligomers [2]. This stereoelectronic divergence deterministically dictates whether the resulting peptide folds into an 11/9-helix (cis) or a 14-helix (trans), with fundamentally different hydrogen-bonding patterns and molecular recognition surfaces.
| Evidence Dimension | Preferred Cα–Cβ torsion angle |
|---|---|
| Target Compound Data | Gauche ±60° (two conformations with six-membered-ring C=O···H–N hydrogen bonds) |
| Comparator Or Baseline | trans-ACHC: Anti ~180° (14-helix with 14-membered-ring hydrogen bonds) |
| Quantified Difference | cis-ACHC: gauche ±60°; trans-ACHC: anti ~180°; resulting in mutually exclusive helical architectures (11/9-helix vs. 14-helix) |
| Conditions | NMR (CDCl3) and X-ray crystallography of Boc-protected peptide oligomers |
Why This Matters
For procurement decisions in foldamer and peptidomimetic research, the torsion angle preference is the single most critical parameter—selecting the wrong isomer will produce a peptide with the wrong secondary structure, nullifying structure-based design efforts.
- [1] Choi, S. H.; Ivancic, M.; Guzei, I. A.; Gellman, S. H. (2013). Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). European Journal of Organic Chemistry, 2013, 3464–3469. DOI: 10.1002/ejoc.201300118. View Source
- [2] Appella, D. H.; Christianson, L. A.; Karle, I. L.; Powell, D. R.; Gellman, S. H. (1996). β-Peptide Foldamers: Robust Helix Formation in a New Peptide Backbone Using 2-Aminocyclohexanecarboxylic Acid. Journal of the American Chemical Society, 118(51), 13071–13072. DOI: 10.1021/ja963290r. View Source
